2-Oxo-2H-chromene-6-sulfonyl chloride
Overview
Description
2-Oxo-2H-chromene-6-sulfonyl chloride: is a chemical compound with the molecular formula C₉H₅ClO₄S coumarin-6-sulfonyl chloride . This compound is a derivative of coumarin, a naturally occurring substance found in many plants. Coumarin derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-Oxo-2H-chromene-6-sulfonyl chloride can be influenced by various environmental factors . For instance, the presence of amines or alcohols could impact its reactivity. Additionally, factors such as pH and temperature could affect its stability and reactivity.
Biochemical Analysis
Biochemical Properties
2-Oxo-2H-chromene-6-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups on proteins, leading to the formation of stable sulfonamide bonds . This reactivity makes it useful for labeling and modifying biomolecules in various biochemical assays.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, potentially altering their activity and function. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups on proteins, forming stable sulfonamide bonds . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under inert atmosphere and room temperature conditions . Its reactivity may decrease over time due to potential degradation or hydrolysis of the sulfonyl chloride group. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. High doses of the compound have been associated with toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of metabolites that may have distinct biochemical properties . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of the compound can impact its activity and function, particularly in relation to its interactions with cellular biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Oxo-2H-chromene-6-sulfonyl chloride typically involves the sulfonation of coumarin derivatives. One common method is the reaction of coumarin with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 6-position of the coumarin ring. The reaction is usually carried out under controlled conditions to prevent over-sulfonation and to ensure high yield and purity .
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
2-Oxo-2H-chromene-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Amines: React with this compound to form sulfonamides under mild conditions.
Thiols: React to form sulfonothioates, typically under basic conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Oxo-2H-chromene-6-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color complexes.
Comparison with Similar Compounds
- 2-Oxo-2H-chromene-3-carboxylic acid
- 2-Oxo-2H-chromene-4-carboxylic acid
- 2-Oxo-2H-chromene-7-sulfonyl chloride
Comparison:
2-Oxo-2H-chromene-6-sulfonyl chloride is unique due to the position of the sulfonyl chloride group at the 6-position of the coumarin ring. This positional isomerism can significantly influence the compound’s reactivity and biological activity. For example, the 6-sulfonyl chloride derivative may exhibit different reactivity patterns and biological activities compared to the 3- or 4-sulfonyl chloride derivatives .
Properties
IUPAC Name |
2-oxochromene-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIPMBGUDSOVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370979 | |
Record name | Coumarin-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10543-42-7 | |
Record name | Coumarin-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2H-chromene-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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